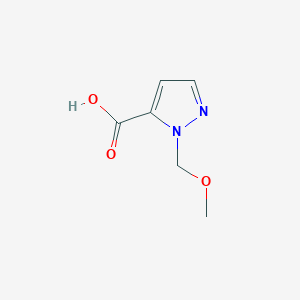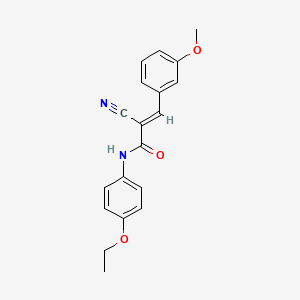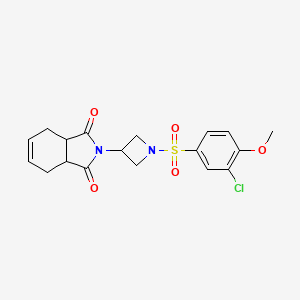
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has developed methods for synthesizing azetidinone derivatives, highlighting their biological and pharmacological potencies. A study by Jagannadham et al. (2019) described the synthesis of substituted azetidinones derived from the dimer of Apremilast, focusing on their potential as medicinally important heterocyclic motifs found in several naturally occurring alkaloids. These compounds were characterized using various spectroscopic techniques, underscoring the importance of sulfonamide rings in pharmaceutical chemistry (Jagannadham et al., 2019).
Structural Insights
Further structural insights were provided through the study of tetrazole derivatives, as outlined by Al-Hourani et al. (2015). The work focused on the crystal structure and docking studies to understand the orientation and interaction within the active sites of enzymes, suggesting potential applications in designing enzyme inhibitors (Al-Hourani et al., 2015).
Potential Pharmaceutical Applications
The exploration of isoindole-1,3-dione derivatives for their affinity towards serotonin receptors and inhibition of Phosphodiesterase 10A (PDE10A) indicates their potential as antipsychotics. A study conducted by Czopek et al. (2020) synthesized a library of these derivatives, revealing promising in vitro safety profiles and potential antipsychotic properties in behavioral models of schizophrenia (Czopek et al., 2020).
Green Chemistry Approaches
Innovative synthesis methods employing green chemistry principles were explored by Journal et al. (2019), who developed an efficient synthesis of isoindoline-1,3-dione derivatives using the Water Extract of Onion Peel Ash (WEOPA). This method presents an environmentally friendly alternative, reducing the reliance on harmful catalysts and showcasing a sustainable approach to synthesizing medicinally relevant compounds (Journal et al., 2019).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized azetidin-2-one derivatives were highlighted in several studies. For example, Kendre et al. (2012) discussed the synthesis and evaluation of azetidin-2-one derivatives with aryl sulfonate moiety for their anti-inflammatory and anti-microbial activities, offering insights into their potential therapeutic applications (Kendre et al., 2012).
Propiedades
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-26-16-7-6-12(8-15(16)19)27(24,25)20-9-11(10-20)21-17(22)13-4-2-3-5-14(13)18(21)23/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAAWLWJQBLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

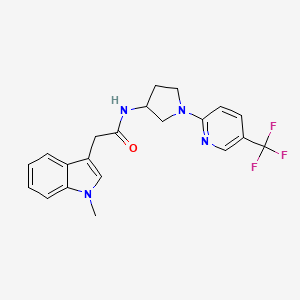
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chlorobenzamide](/img/structure/B2729322.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2729329.png)
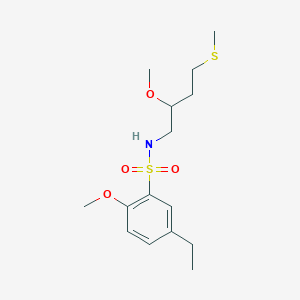
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)
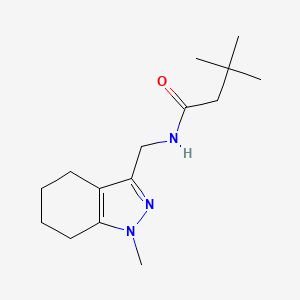
![(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)-1,4-pentadien-3-one](/img/structure/B2729335.png)
![2-{1-[(4-Bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2729338.png)

![2-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2729341.png)
